molecular formula C15H18N2O2S B6107395 2-{[2-(4-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol

2-{[2-(4-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol

Cat. No. B6107395
M. Wt: 290.4 g/mol
InChI Key: DHFLEAYQIAPQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol is a chemical compound that belongs to the class of pyrimidine derivatives. It is commonly used in scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol involves its ability to inhibit protein kinases. Specifically, it has been found to inhibit a group of kinases known as cyclin-dependent kinases (CDKs), which are involved in regulating the cell cycle. By inhibiting CDKs, this compound can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit CDKs. Inhibition of CDKs can prevent the proliferation of cancer cells and induce apoptosis. Additionally, it has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[2-(4-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol in lab experiments is its ability to selectively inhibit CDKs. This makes it a useful tool for studying the role of CDKs in various biological processes. However, one limitation of using this compound is that it can have off-target effects on other kinases, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of 2-{[2-(4-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol in scientific research. One potential direction is the development of more selective CDK inhibitors based on the structure of this compound. Another potential direction is the use of this compound in combination with other drugs to enhance its anti-cancer effects. Additionally, further research is needed to fully understand the off-target effects of this compound on other kinases and their potential implications for its use in scientific research.

Synthesis Methods

The synthesis of 2-{[2-(4-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol involves a multi-step process. The first step involves the reaction of 4-ethylphenol with 2-chloroethyl ethyl sulfide in the presence of a base to form 2-[2-(4-ethylphenoxy)ethyl]thio]ethanol. The second step involves the reaction of 2-[2-(4-ethylphenoxy)ethyl]thio]ethanol with 2-chloro-4,6-dimethylpyrimidine in the presence of a base to form this compound.

Scientific Research Applications

2-{[2-(4-ethylphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol is commonly used in scientific research as a tool to study various biological processes. It has been found to be particularly useful in the study of protein kinases, which play a key role in regulating cellular processes such as cell growth, differentiation, and apoptosis.

properties

IUPAC Name

2-[2-(4-ethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-3-12-4-6-13(7-5-12)19-8-9-20-15-16-11(2)10-14(18)17-15/h4-7,10H,3,8-9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFLEAYQIAPQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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